molecular formula C19H15N3O5 B2987063 4-acetyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851094-53-6

4-acetyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2987063
CAS No.: 851094-53-6
M. Wt: 365.345
InChI Key: TYIXHYJBRZKUMQ-UHFFFAOYSA-N
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Description

4-acetyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety and an acetyl-substituted benzamide group. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity, while the benzodioxin fragment enhances lipophilicity and π-π stacking interactions . The acetyl group at the para position of the benzamide may influence solubility and target binding kinetics.

Properties

IUPAC Name

4-acetyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c1-11(23)12-2-4-13(5-3-12)17(24)20-19-22-21-18(27-19)14-6-7-15-16(10-14)26-9-8-25-15/h2-7,10H,8-9H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIXHYJBRZKUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-acetyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that integrates multiple pharmacologically relevant structural motifs. Its potential biological activities stem from the presence of the benzamide core, an oxadiazole ring, and a benzodioxane moiety. This article aims to synthesize current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features:

  • Benzamide Core : Known for various biological activities including anti-inflammatory and analgesic properties.
  • Oxadiazole Ring : Associated with antimicrobial, anticancer, and anti-inflammatory effects.
  • Benzodioxane Moiety : Contributes to neuroprotective and cholinesterase inhibitory properties.

Biological Activity Overview

Research has identified several biological activities associated with compounds that share structural features with this compound:

  • Antimicrobial Activity : Compounds containing the oxadiazole ring have shown significant antibacterial and antifungal properties. For instance, derivatives have been reported to inhibit Mycobacterium tuberculosis effectively .
  • Cholinesterase Inhibition : Similar compounds have exhibited moderate inhibition of acetylcholinesterase (AChE), which is crucial for treating conditions like Alzheimer's disease . The inhibition percentage and IC50 values are critical for evaluating their potential as therapeutic agents.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines by disrupting cellular proliferation pathways .

Antimicrobial Studies

A study highlighted the antimicrobial efficacy of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, where compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 μg/mL depending on structural modifications .

Cholinesterase Inhibition

Research conducted on related compounds indicated that certain derivatives could inhibit AChE with IC50 values as low as 10 µM. This suggests a promising avenue for developing treatments for neurodegenerative diseases .

Anticancer Activity

In a comparative study of various benzamide derivatives, those containing the oxadiazole ring showed enhanced cytotoxicity against breast cancer cells (MCF-7) with IC50 values around 15 µM compared to standard chemotherapeutics .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological ActivityIC50 Value
4-Acetyl-N-(2,3-dihydrobenzodioxin)benzamideBenzamide + BenzodioxaneModerate AChE inhibition10 µM
N-(2-hydroxyethyl)-N'-(4-methylphenyl)-oxamideHydroxyethyl groupAntimicrobial0.5 - 8 μg/mL
1,3,4-Oxadiazole DerivativesOxadiazole + Various substitutionsAnticancer15 µM

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Enzyme Inhibition : Compounds like those containing the oxadiazole ring may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Cell Cycle Disruption : Anticancer properties are often attributed to the ability of these compounds to induce apoptosis in cancer cells by interfering with cell cycle regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of 4-acetyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide with its closest analogs:

Compound Name & ID Key Substituents Molecular Weight Biological Activity Synthesis & Purity
Target Compound :
This compound
Acetyl group at benzamide para position ~429.4 (estimated) Not explicitly reported; inferred antibacterial/antifungal potential from analogs Likely synthesized via coupling of 2,3-dihydro-1,4-benzodioxin-6-amine with intermediates (cf. )
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) Trifluoromethyl group at benzamide meta position 419.3 Inhibits Ca²⁺/calmodulin-stimulated activity (IC₅₀: 0.8 µM) Method B: 3-(trifluoromethyl)benzoic acid, 4B catalyst, 95% purity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (21) Bromine at benzamide para position 428.2 Moderate Ca²⁺/calmodulin inhibition (IC₅₀: 2.5 µM) Method A: 4-bromobenzoic acid, 95% purity
LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide Sulfamoyl and 4-methoxybenzyl groups 522.6 Antifungal activity against C. albicans (MIC: 16 µg/mL) Purchased from Life Chemicals; solubilized in DMSO/PF-127
BG02064 : N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide Methylsulfanyl at benzamide ortho position 369.4 Antibacterial activity (specific targets not detailed) Synthesized via nucleophilic substitution; purity ≥95%
D4476 : 4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide Imidazole-pyridinyl core 413.4 Immunomodulatory; inhibits Th2/Treg differentiation in tuberculosis models Commercial source (Abcam); used in cytokine modulation studies

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., trifluoromethyl in compound 19) enhance enzyme inhibition potency compared to halogens (e.g., bromine in 21) .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., methylsulfanyl in BG02064 ) are synthesized in higher yields (76–95%) compared to complex analogs like D4476, which require multi-step functionalization .

Therapeutic Potential: Antifungal activity in LMM5 and immunomodulatory effects in D4476 highlight the versatility of benzodioxin-oxadiazole hybrids across disease models .

Q & A

Q. What are the common synthetic routes for synthesizing 4-acetyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzaldehyde derivatives with 4-amino-1,2,4-triazole precursors. A typical protocol involves refluxing the reactants in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . For oxadiazole formation, intermediate thiosemicarbazides are cyclized using dehydrating agents like phosphorus oxychloride. Experimental design principles (e.g., varying molar ratios, temperature, and solvent polarity) should be tested systematically to optimize yields .

Table 1 : Example Reaction Conditions from Literature

ReactantCatalystSolventTemperatureYield (%)Reference
Substituted benzaldehydeGlacial acetic acidEthanolReflux (78°C)65–72
ThiosemicarbazidePOCl₃DMF100°C58–64

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the benzodioxane and oxadiazole moieties. ¹H NMR peaks for acetyl groups appear at δ 2.5–2.7 ppm, while benzodioxane protons resonate at δ 4.2–4.5 ppm. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and C-N bonds in oxadiazole rings (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da). For ambiguous signals, 2D NMR (e.g., HSQC, HMBC) resolves structural ambiguities .

Q. What biological activities are associated with benzodioxane-containing oxadiazole derivatives?

  • Methodological Answer : Structural analogs exhibit antihepatotoxic and antimicrobial activities. For example, 2-(substituted-phenyl)-5-(2,3-dihydro-1,4-benzodioxane-2-yl)-1,3,4-oxadiazoles showed 60–75% inhibition of carbon tetrachloride-induced hepatotoxicity in rat models . Antimicrobial assays against Staphylococcus aureus (MIC: 8–16 µg/mL) require standardized broth microdilution protocols (CLSI guidelines) to ensure reproducibility. Structure-activity relationship (SAR) studies should prioritize substituent effects on the oxadiazole ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Use factorial design to identify critical variables (e.g., catalyst concentration, reaction time). For example, a 2³ factorial design testing temperature (70–110°C), solvent polarity (ethanol vs. DMF), and molar ratio (1:1–1:1.2) can model interactions between parameters. Response surface methodology (RSM) further refines optimal conditions. Computational tools like ICReDD’s reaction path search algorithms reduce trial-and-error experimentation by predicting viable pathways .

Q. How can contradictory biological activity data be resolved?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Validate results using orthogonal assays:
  • Compare in vitro enzyme inhibition (e.g., CYP450) with in vivo hepatoprotective models .
  • Purity verification via HPLC (≥95%) ensures biological effects are compound-specific .
  • Meta-analysis of literature data (e.g., Bayesian statistics) identifies outliers or trends .

Q. What computational methods aid in predicting reactivity and stability?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations assess stability under physiological conditions (e.g., solvation in water). For reaction mechanisms, transition state modeling (e.g., Gaussian 16) identifies rate-limiting steps. Pair these with experimental kinetics (e.g., UV-Vis monitoring) to validate computational predictions .

Data Contradiction Analysis Example

Issue : Conflicting reports on antimicrobial efficacy of oxadiazole derivatives.

  • Resolution Strategy :
    • Replicate assays using CLSI-standardized protocols.
    • Test against isogenic mutant strains to rule out resistance mechanisms.
    • Analyze logP values to assess membrane permeability differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.